molecular formula C8H4Cl2N2O2 B1447523 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-34-8

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1447523
CAS No.: 1227954-34-8
M. Wt: 231.03 g/mol
InChI Key: OMBATAGDYCDDMJ-UHFFFAOYSA-N
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Description

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid (C₈H₄Cl₂N₂O₂; MW: 231.04; CAS: 1227954-34-8) is a halogenated imidazopyridine derivative characterized by a fused bicyclic core with two chlorine substituents at positions 3 and 5 and a carboxylic acid group at position 2 (Fig. 1). This compound belongs to a class of heterocycles known for their biological relevance, including anticancer, antimicrobial, and antiviral activities . Its synthesis typically involves condensation of 2-aminopyridines with halogenated pyruvic acid derivatives, though challenges such as decarboxylation and intermediate instability necessitate optimized protocols .

Properties

IUPAC Name

3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBATAGDYCDDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220565
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-34-8
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid generally follows these key stages:

  • Construction of the imidazo[1,2-a]pyridine ring system via condensation reactions involving 2-aminopyridine derivatives.
  • Introduction of chlorine atoms at the 3 and 5 positions on the imidazo ring.
  • Installation of the carboxylic acid group at the 2-position, often via oxidation or ester hydrolysis.

Preparation of the Imidazo[1,2-a]pyridine Core

2.1 Condensation of 2-Aminopyridines with Carbonyl Compounds

A widely employed method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with aldehydes or α-haloketones. This approach is metal-free and can be catalyzed by acids or bases under mild conditions.

  • For example, 2-aminopyridine reacts with 1,3-dichloroacetone or related α-haloketones to yield 3,5-dichloro-substituted imidazo[1,2-a]pyridines. The chloro substituents are introduced via the halogenated carbonyl compound during ring closure.
  • Microwave-assisted protocols and continuous flow methods have been developed to enhance the efficiency and scalability of these condensations, achieving high yields and purity under environmentally benign conditions.

Introduction of the Carboxylic Acid Group at Position 2

3.1 Ester Formation and Hydrolysis

The 2-position carboxylic acid functionality is often introduced by first synthesizing the corresponding ester, such as ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate, followed by hydrolysis.

  • The ester is typically prepared by reacting 3,5-dichloroimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base like triethylamine. This reaction is conducted under reflux in solvents such as dichloromethane or tetrahydrofuran.
  • Subsequent hydrolysis of the ester under acidic or basic conditions yields the target carboxylic acid.

3.2 Direct Oxidation Approaches

Though less common for this specific compound, oxidation of precursor heterocycles bearing methyl or other substituents at the 2-position can also afford the carboxylic acid functionality. For example, oxidation of quinoline derivatives with chlorate salts in acidic media is a known route to pyridine dicarboxylic acids, which may inspire analogous approaches for imidazo[1,2-a]pyridines.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Imidazo ring formation 2-Aminopyridine + 1,3-dichloroacetone Acid or base catalysis; 25–50 °C; 2–24 h reaction
Esterification 3,5-Dichloroimidazo[1,2-a]pyridine + ethyl chloroformate + triethylamine Reflux in dichloromethane or THF; inert atmosphere
Ester hydrolysis Acidic (HCl) or basic (NaOH) aqueous solution Room temperature to reflux; time varies
Purification Extraction, recrystallization Solvents: ethyl acetate/hexane mixtures common

Representative Synthetic Procedure Example

Research Findings and Optimization Notes

  • The choice of solvent and base during esterification critically affects yield and purity. Triethylamine is preferred for its mildness and easy removal.
  • Recrystallization solvents such as ethyl acetate/hexane mixtures improve product purity.
  • Microwave-assisted condensation reduces reaction time and improves yield compared to conventional heating.
  • Continuous flow synthesis has been demonstrated as an efficient scale-up method for imidazo[1,2-a]pyridines, offering better control over reaction parameters and reproducibility.
  • The presence of chloro substituents at 3 and 5 positions is controlled by using appropriately halogenated starting materials like 1,3-dichloroacetone, avoiding post-synthetic halogenation steps which can be less selective.

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents/Conditions Advantages Limitations
Imidazo ring formation Condensation 2-Aminopyridine + 1,3-dichloroacetone; acid/base catalyst; reflux or microwave High selectivity; mild conditions Requires halogenated ketone
Esterification at 2-position Nucleophilic acyl substitution Ethyl chloroformate + triethylamine; reflux in DCM or THF High yield; straightforward Requires dry conditions
Hydrolysis to carboxylic acid Acid/base hydrolysis Aqueous HCl or NaOH; room temp to reflux Simple; high conversion Longer reaction time possible
Purification Recrystallization Ethyl acetate/hexane solvent mixture Improved purity Solvent handling required

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of pathogens .

Anticancer Properties
The compound has shown potential as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs). By modulating these pathways, it could contribute to the development of novel cancer therapies .

Mechanism of Action
The mechanism involves binding to molecular targets that regulate critical biological processes. For instance, the compound can interact with ATP-binding sites in enzymes, potentially mimicking ATP and disrupting normal cellular functions .

Agrochemical Applications

Intermediate for Agrochemicals
The compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in the formulation of pesticides and herbicides due to their biological activity against pests and weeds . The synthesis of 5-halo-pyridine-2-carboxylic acids, including derivatives of this compound, has been explored for their utility in agrochemical applications .

Materials Science

Synthesis of New Materials
In materials science, this compound is used as a building block for synthesizing new materials. Its unique structural properties allow it to be incorporated into polymers and other composite materials with enhanced functionalities .

Research and Development

Synthetic Routes and Optimization
The synthesis of this compound typically involves reactions that can be optimized for yield and purity. For example, the reaction conditions such as temperature and solvent choice significantly affect the efficiency of producing derivatives suitable for various applications .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for drug development .
Study 2Anticancer PropertiesInhibition of HDACs; potential lead compounds identified for further development .
Study 3Agrochemical SynthesisUtilized as an intermediate in developing new pesticides with improved efficacy .

Mechanism of Action

The mechanism of action of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid with key analogs in terms of structure, synthesis, and physicochemical properties.

Imidazo[1,2-a]pyridine-2-carboxylic Acid (Parent Compound)

  • Structure : Lacks chlorine substituents.
  • Synthesis: Synthesized via condensation of 2-aminopyridine with bromopyruvic acid. Continuous flow methods (125°C, DMF, PTSA catalyst) achieve moderate-to-high yields (e.g., 72%) while minimizing decarboxylation .
  • Key Differences :
    • The dichloro derivative exhibits higher molecular weight (231.04 vs. 163.13) and lipophilicity (Cl atoms increase logP).
    • Chlorine substituents may reduce solubility in polar solvents compared to the parent compound.
    • Enhanced electronic withdrawal in the dichloro variant could stabilize the carboxylic acid group, though competing steric effects may complicate reactivity .

3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

  • Structure : Single chlorine substituent at position 3 (CAS: 1000017-94-6) .
  • Synthesis : Similar to the dichloro analog but requires selective chlorination.
  • Key Differences: Lower molecular weight (195.59 vs. 231.04) and reduced steric hindrance. Mono-chloro substitution may offer intermediate lipophilicity, balancing solubility and membrane permeability for drug design.

Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid

  • Structure : Features a fused benzene ring (C₁₇H₁₀N₄O₃; MW: 318.29) .
  • Synthesis : One-pot, three-component reaction (2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, Meldrum’s acid) under green conditions (57% yield).
  • The benzo-fused derivative may exhibit enhanced photostability but reduced synthetic accessibility compared to the dichloro compound .

3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine

  • Structure : Pyridine core with Cl, CF₃, and NH₂ groups (C₆H₃Cl₂F₃N₂; MW: 231.01; CAS: 175277-67-5) .
  • Key Differences: Non-fused pyridine ring lacks the imidazo[1,2-a] bicyclic system, reducing structural rigidity. Amino and trifluoromethyl groups introduce distinct electronic effects (e.g., hydrogen bonding via NH₂) absent in the dichloroimidazopyridine.

Physicochemical and Functional Properties

Compound Molecular Formula MW Substituents Key Properties
3,5-Dichloroimidazo[1,2-a]pyridine-2-COOH C₈H₄Cl₂N₂O₂ 231.04 3-Cl, 5-Cl, 2-COOH High lipophilicity; potential stability issues due to electron-withdrawing Cl
Imidazo[1,2-a]pyridine-2-COOH C₇H₅N₂O₂ 163.13 2-COOH Moderate solubility; amenable to continuous flow synthesis
3-Chloroimidazo[1,2-a]pyridine-2-COOH C₇H₄ClN₂O₂ 195.59 3-Cl, 2-COOH Balanced lipophilicity; simpler synthesis than dichloro variant
Benzo[4,5]imidazo[1,2-a]pyridine-2-COOH C₁₇H₁₀N₄O₃ 318.29 Benzene fusion, 2-COOH Enhanced aromaticity; one-pot synthesis under green conditions

Biological Activity

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by two chlorine substituents and a carboxylic acid group, positions it as a potential candidate for therapeutic applications, including anti-cancer and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H4_4Cl2_2N2_2O2_2, with a molecular weight of approximately 249.05 g/mol. The compound features an imidazo[1,2-a]pyridine structure that contributes to its reactivity and interaction with biological targets .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity . It has shown inhibitory effects on various cancer cell lines by interfering with pathways related to cell proliferation and apoptosis. The compound's mechanism of action involves binding to specific protein targets involved in cancer signaling pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Inhibition of cell proliferation
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)15Disruption of cell cycle progression

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral activity . It has shown efficacy against several viruses by inhibiting their replication within host cells. The exact mechanisms remain under investigation but may involve modulation of viral enzyme activity or interference with viral entry into cells .

Table 2: Antiviral Activity Data

VirusIC50 (µM)Observed Effects
HCMV8Inhibition of viral proliferation
Influenza20Reduction in viral load in infected cells

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and viral replication processes.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, affecting gene expression related to growth and survival .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Case Study 2: Antiviral Activity Against HCMV

In vitro studies demonstrated that the compound significantly inhibited HCMV replication in human fibroblast cells. The IC50 was determined to be 8 µM. Mechanistic studies suggested that the compound interfered with viral DNA synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation reactions using halogenated precursors. For example, chloroacetic acid can react with substituted aldehydes in a solvent system (e.g., acetic anhydride/acetic acid) under reflux, achieving yields of ~68% after crystallization . Alternative one-pot, three-component strategies using Meldrum’s acid and aryl aldehydes have been reported for related imidazo[1,2-a]pyridine derivatives, emphasizing green chemistry protocols (e.g., reduced solvent waste) . Key variables include temperature control (reflux vs. ambient), stoichiometric ratios, and catalyst selection (e.g., sodium acetate or Cs₂CO₃) .

Q. How is structural characterization performed for this compound, and what spectral markers are critical for verification?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are essential. For example:

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm) and substituents like methyl groups (δ 2.2–2.4 ppm) confirm the imidazo-pyridine core .
  • IR : Stretching bands for carboxylic acid (1700–1750 cm⁻¹) and C≡N (2220 cm⁻¹) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 386 [M⁺]) ensure mass consistency .

Q. What purification techniques are effective for isolating this compound from byproducts?

  • Methodological Answer : Crystallization using polar aprotic solvents (DMF/water) or ethanol/water mixtures is standard . For complex mixtures, column chromatography with silica gel and gradients of ethyl acetate/hexane resolves impurities. Purity ≥95% is achievable with iterative recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization efficiency in synthesizing this compound?

  • Methodological Answer : Cyclization often proceeds via nucleophilic attack of the pyridine nitrogen on electrophilic carbons, facilitated by electron-withdrawing groups (e.g., Cl). Computational studies (DFT) on analogous imidazo[1,2-a]pyrimidines reveal transition-state stabilization through intramolecular hydrogen bonding, lowering activation energy . Experimental kinetic studies using in-situ IR or LC-MS can track intermediate formation .

Q. How can reaction yields be optimized while minimizing hazardous byproducts?

  • Methodological Answer :

  • Solvent Optimization : Replacing acetic anhydride with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces toxicity .
  • Catalyst Screening : Cs₂CO₃ enhances cyclization efficiency in one-pot reactions compared to traditional bases .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves yields by 10–15% for related heterocycles .

Q. Are there contradictions in reported synthetic data, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 68% vs. 57% for similar steps ) may arise from:

  • Purity of Starting Materials : Halogenated precursors with trace moisture reduce reactivity; rigorous drying (molecular sieves) is critical .
  • Workup Procedures : Immediate acidification post-reaction minimizes hydrolysis of acid-sensitive intermediates .
  • Validation via controlled reproducibility studies under inert atmospheres (N₂/Ar) is recommended .

Q. What computational tools predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution patterns, guiding regioselective functionalization . Molecular docking studies predict bioactivity by simulating interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (Ar) to prevent photodegradation and oxidation .
  • Handling : Use anhydrous solvents during synthesis; moisture induces decarboxylation .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration by licensed facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

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